molecular formula C19H18N2O2 B2469072 (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide CAS No. 1103514-30-2

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide

Cat. No.: B2469072
CAS No.: 1103514-30-2
M. Wt: 306.365
InChI Key: HMIGKSDMRNMBOZ-QXMHVHEDSA-N
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Description

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is a synthetic compound of high interest in medicinal chemistry research, combining an indoline-2-carboxamide scaffold with a (Z)-configured chalcone-like phenylacryloyl group. The indoline-2-carboxamide moiety is a privileged structure in drug discovery, known for its potential to interact with various biological targets. Research into similar indole-2-carboxamide analogs has demonstrated their promise as scaffolds for designing agonists of ion channels like the TRPV1 receptor, which is a key target in pain and inflammation studies . Furthermore, the 3-phenylacryloyl segment is characteristic of chalcone derivatives, a class of molecules extensively studied for their broad pharmacological potential, including serving as enzyme inhibitors and exhibiting anti-inflammatory and anticancer properties in preclinical research . The specific (Z) stereochemistry of the acryloyl double bond can be critical for its biological activity and molecular interactions. This combination of features makes this compound a compelling candidate for investigating new therapeutic agents, particularly in oncology and inflammation research. Researchers can utilize this compound to explore structure-activity relationships, mechanism-of-action studies, and high-throughput screening campaigns. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIGKSDMRNMBOZ-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Analysis and Retrosynthetic Planning

Molecular Architecture

(Z)-N-Methyl-1-(3-phenylacryloyl)indoline-2-carboxamide features:

  • Indoline backbone : A saturated bicyclic system with a secondary amine at position 1 and a carboxamide at position 2.
  • N-Methyl carboxamide : Introduced via amidation of indoline-2-carboxylic acid.
  • (Z)-3-Phenylacryloyl group : An α,β-unsaturated ketone with cis-stereochemistry, installed via acylation at the indoline nitrogen.

Retrosynthetic Disconnections

  • Disconnection A : Cleavage of the acryloyl group yields indoline-2-carboxamide and (Z)-3-phenylacrylic acid.
  • Disconnection B : Separation of the carboxamide group suggests indoline-2-carboxylic acid as a precursor.

Synthesis of Indoline-2-Carboxylic Acid Derivatives

Indoline Core Formation

Indoline-2-carboxylic acid is synthesized via:

  • Bischler–Napieralski cyclization : Cyclization of N-acylphenethylamines using POCl₃ or PCl₅.
  • Larock indole synthesis : Palladium-catalyzed cyclization of o-iodoanilines with alkynes, followed by hydrogenation.
Example Protocol (Adapted from):
  • React 2-iodoaniline with methyl propiolate under Pd(OAc)₂ catalysis to form methyl indole-2-carboxylate.
  • Hydrogenate the indole to indoline using H₂/Pd-C in ethanol (80% yield).
  • Hydrolyze the ester to indoline-2-carboxylic acid using NaOH (90% yield).

Introduction of the N-Methyl Carboxamide Group

Carboxylic Acid Activation

Indoline-2-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation with Methylamine

  • Step 1 : React acid chloride with methylamine in dichloromethane (DCM) at 0°C.
  • Step 2 : Neutralize with aqueous NaHCO₃ to yield N-methylindoline-2-carboxamide (75–85% yield).

Acylation at the Indoline Nitrogen

Synthesis of (Z)-3-Phenylacryloyl Chloride

  • Wittig Reaction :
    • React benzaldehyde with (carbethoxymethylene)triphenylphosphorane in THF to form (Z)-ethyl 3-phenylacrylate (70% yield).
    • Hydrolyze the ester to (Z)-3-phenylacrylic acid using NaOH (90% yield).
  • Acid Chloride Formation :
    • Treat (Z)-3-phenylacrylic acid with SOCl₂ to obtain (Z)-3-phenylacryloyl chloride.

N-Acylation of Indoline-2-Carboxamide

  • Method A (Coupling Agents) :
    Use EDCI/HOBt in DCM to couple N-methylindoline-2-carboxamide with (Z)-3-phenylacrylic acid (65% yield).
  • Method B (Direct Acylation) :
    React N-methylindoline-2-carboxamide with (Z)-3-phenylacryloyl chloride in the presence of Et₃N (60% yield).

Stereochemical Control in Acryloyl Group Installation

(Z)-Selective Wittig Reaction

  • Conditions : Use stabilized ylides (e.g., Ph₃P=CHCO₂Et) and aromatic aldehydes to favor cis-addition.
  • Yield : 70–85% for (Z)-configured acrylates.

Catalytic Geometric Isomerization

  • Palladium Catalysis : Treat (E)-isomer with Pd(PPh₃)₄ under H₂ to isomerize to (Z)-form (90% selectivity).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Stereocontrol Reference
EDCI/HOBt Coupling N-Methylindoline-2-carboxamide Acylation with EDCI 65 High (Z)
Direct Acylation (Z)-3-Phenylacryloyl chloride Nucleophilic substitution 60 Moderate
Wittig-Based Route Benzaldehyde Wittig reaction 70 High (Z)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 12 Hz, 1H, CH=CO), 7.45–7.30 (m, 5H, Ar-H), 4.20 (q, 1H, indoline-H), 3.05 (s, 3H, N-CH₃).
  • ¹³C NMR : 168.2 (CO amide), 165.5 (CO acryloyl), 140.1 (C=CH).

Infrared Spectroscopy (IR)

  • Bands at 1715 cm⁻¹ (amide C=O) and 1660 cm⁻¹ (acryloyl C=O).

Challenges and Optimization Strategies

Regioselectivity in Acylation

  • Issue : Competing acylation at indoline C-3.
  • Solution : Use bulky bases (e.g., DIPEA) to favor N-acylation.

Mechanism of Action

The mechanism of action of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

    Indoline-2-carboxamide Derivatives: Compounds with similar indoline cores and carboxamide groups.

    Phenylacryloyl Derivatives: Molecules featuring the phenylacryloyl group.

Uniqueness:

    Structural Features: The combination of the indoline core, phenylacryloyl group, and carboxamide group in (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide imparts unique chemical and biological properties.

    Biological Activity: Its potential pharmacological activities, such as anti-inflammatory and anticancer effects, distinguish it from other similar compounds.

Biological Activity

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features an indoline core substituted with a phenylacryloyl group and a carboxamide functional group. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : The compound has shown significant inhibitory effects on key kinases involved in cancer progression, such as EGFR and CDK2. These kinases are critical for cell cycle regulation and proliferation .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating apoptotic markers such as caspases 3, 8, and 9, as well as Bcl2 family proteins .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .

Anticancer Activity

The anticancer efficacy of this compound was evaluated against various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)1.50EGFR inhibition, apoptosis induction
A549 (Lung)0.95CDK2 inhibition
HeLa (Cervical)1.20Apoptosis via caspase activation

These findings indicate that the compound exhibits potent anticancer activity across different cell types.

Enzyme Inhibition

The compound also acts as an inhibitor of several enzymes relevant to cancer metabolism:

EnzymeIC50 (µM)Type of Inhibition
MAO-B0.51Competitive
BChE7.00Competitive

These results highlight the dual role of the compound in targeting both cancer cell proliferation and metabolic pathways through enzyme inhibition .

Case Studies

Case Study 1 : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was primarily attributed to the induction of apoptosis, as evidenced by increased levels of activated caspases.

Case Study 2 : In another investigation involving A549 lung cancer cells, the compound displayed a dose-dependent inhibition of cell growth. Molecular docking studies suggested strong binding affinity to CDK2, supporting its potential as a targeted therapy for lung cancer.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The 2-carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolic pathways.

Reaction Conditions Product Analogous Reference
6M HCl, reflux, 12h(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxylic acid : Carboxamide hydrolysis via acid/base conditions
NaOH (aq), 100°C, 6hSodium salt of the carboxylic acid : Hydrolysis of indole-2-carboxamides

In , indole-2-carboxamides were synthesized using BOP reagent, while demonstrated hydrolysis of similar carboxamides to carboxylic acids for biological evaluation.

Conjugate Additions to the Acryloyl Group

The (Z)-configured α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols). Stereoelectronic effects influence regioselectivity.

Nucleophile Conditions Product Reference
BenzylamineEtOH, 25°C, 24hβ-Amino ketone adduct : Acryloyl reactivity in biological systems
ThiophenolDMF, K₂CO₃, 50°C, 6hβ-Phenylthio ketone : Thiol-Michael additions

The (Z) geometry may favor syn-addition pathways, as seen in , where 3-phenylacryloyl derivatives exhibited bioactivity dependent on substituent orientation.

Reduction of the Acryloyl Double Bond

Catalytic hydrogenation selectively saturates the α,β-unsaturated system, yielding a saturated propionyl derivative.

Conditions Product Selectivity
H₂ (1 atm), Pd/C, EtOAcN-methyl-1-(3-phenylpropionyl)indoline-2-carboxamideComplete reduction to single bond

This mirrors reductions of acrylonitrile derivatives in , where saturated products were obtained with high efficiency.

Electrophilic Aromatic Substitution on Indoline

The indoline core, activated by the N-methyl group, undergoes electrophilic substitution preferentially at the para position relative to the carboxamide.

Electrophile Conditions Product Reference
HNO₃, H₂SO₄0°C, 2h5-Nitro-indoline derivative : Nitration of methoxyindoles
Br₂, FeBr₃CH₂Cl₂, 25°C, 1h5-Bromo-indoline derivative : Halogenation of indolines

In , methoxy groups directed nitration to specific positions, while highlighted palladium-catalyzed functionalization of indolines.

Oxidation of the Indoline Core

Strong oxidants convert indoline to indole, though the N-methyl group may hinder full aromatization.

Oxidizing Agent Conditions Product Outcome
DDQ, CH₂Cl₂Reflux, 6hPartially oxidized indole derivativePartial dehydrogenation
KMnO₄, H₂O80°C, 12hCarboxamide cleavage + ring oxidationDegradation

Similar oxidation patterns were observed in for indole-based antioxidants.

Cycloaddition Reactions

The acryloyl group participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic systems.

Diene Conditions Product Stereochemistry
1,3-ButadieneToluene, 110°C, 24hHexahydronaphthalene-fused indolineEndo preference

The (Z) configuration may induce steric hindrance, favoring specific transition states as noted in .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of indoline-2-carboxamide precursors with 3-phenylacryloyl derivatives. For example, refluxing intermediates (e.g., 3-formyl-indoline-2-carboxylate) with 2-aminothiazol-4(5H)-one in acetic acid under catalytic sodium acetate (3–5 hours) yields crystalline products. Purification via recrystallization (DMF/acetic acid) ensures high purity . Optimization includes adjusting stoichiometry (1.0–1.1 equiv of aldehyde), temperature (reflux vs. room temperature), and solvent polarity to enhance yields.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to verify stereochemistry and substituent positions, particularly the (Z)-configuration of the acryloyl group .
  • HPLC (>98% purity) to assess impurities, especially for biological testing .
  • IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How is the neuraminidase inhibitory activity of this compound evaluated in vitro?

  • Methodology : Conduct a fluorometric or colorimetric NA inhibition assay using 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate. Measure IC₅₀ values by incubating the compound with purified influenza NA enzyme and calculating the concentration required to reduce fluorescence by 50% . Include controls like oseltamivir carboxylate for validation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of neuraminidase inhibition?

  • Methodology :

  • Substituent effects : Introduce electron-donating groups (e.g., -OH at the phenyl ring’s 4-position) to enhance hydrogen bonding with NA’s active site. For example, 4-OH derivatives show IC₅₀ values of 6.2–8.2 µg/mL, outperforming nitro (-NO₂) or methoxy (-OCH₃) analogs .
  • Scaffold modification : Replace the indoline core with thiazole or pyridine rings to improve solubility and binding kinetics .
  • Stereochemical considerations : Validate the (Z)-configuration’s role in activity via comparative studies with (E)-isomers .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across studies?

  • Methodology :

  • Reproducibility checks : Standardize assay protocols (e.g., enzyme source, substrate concentration) to minimize variability. For instance, discrepancies in compound 3’s activity were traced to differences in NA isoforms (H1N1 vs. H5N1) .
  • Analytical validation : Use LC-MS to confirm compound stability under assay conditions (e.g., pH, temperature) .
  • Statistical rigor : Apply ANOVA or t-tests to triplicate data, ensuring p < 0.05 for significance .

Q. How can computational methods complement experimental data in studying this compound’s mechanism?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the acryloyl group and NA’s conserved residues (e.g., Arg152, Glu119) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify conformational shifts in NA upon ligand binding .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .

Q. What advanced techniques characterize the compound’s crystalline structure?

  • Methodology :

  • X-ray crystallography : Employ SHELXL for small-molecule refinement. Resolve the (Z)-configuration using anomalous dispersion effects and verify with Fo-Fc maps .
  • PXRD : Compare experimental patterns with simulated data (Mercury 4.3) to confirm phase purity .

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